molecular formula C10H7N3O2 B14274224 3-(Prop-2-yn-1-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 128352-76-1

3-(Prop-2-yn-1-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B14274224
CAS No.: 128352-76-1
M. Wt: 201.18 g/mol
InChI Key: LLNAVNKKJYZHPP-UHFFFAOYSA-N
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Description

3-(Prop-2-yn-1-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that features a pyrido[2,3-d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Prop-2-yn-1-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step procedures. One common method includes the reaction of pyridine derivatives with propargyl bromide under basic conditions to introduce the prop-2-yn-1-yl group . This is followed by cyclization reactions to form the pyrido[2,3-d]pyrimidine core .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

3-(Prop-2-yn-1-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyridine or pyrimidine rings .

Mechanism of Action

The mechanism of action of 3-(Prop-2-yn-1-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit specific kinases involved in cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Prop-2-yn-1-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is unique due to the presence of the prop-2-yn-1-yl group, which can confer specific reactivity and biological activity. This makes it a valuable compound for developing new drugs and materials .

Properties

CAS No.

128352-76-1

Molecular Formula

C10H7N3O2

Molecular Weight

201.18 g/mol

IUPAC Name

3-prop-2-ynyl-1H-pyrido[2,3-d]pyrimidine-2,4-dione

InChI

InChI=1S/C10H7N3O2/c1-2-6-13-9(14)7-4-3-5-11-8(7)12-10(13)15/h1,3-5H,6H2,(H,11,12,15)

InChI Key

LLNAVNKKJYZHPP-UHFFFAOYSA-N

Canonical SMILES

C#CCN1C(=O)C2=C(NC1=O)N=CC=C2

Origin of Product

United States

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